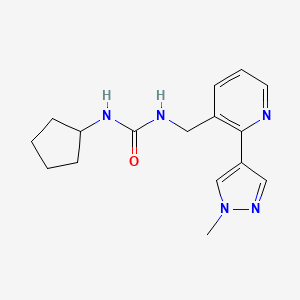

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

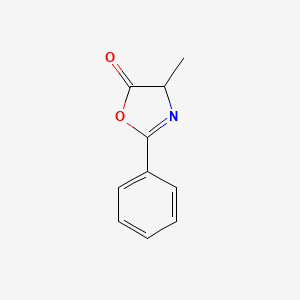

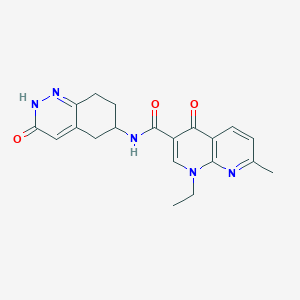

The compound “1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyrazole ring, a pyridine ring, and a urea group .

Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the urea group) can increase solubility in polar solvents .Applications De Recherche Scientifique

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of this compound. In vitro studies demonstrated that compound 13 exhibits superior antipromastigote activity against Leishmania aethiopica clinical isolates, with an IC50 value of 0.018. This activity surpasses standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compound 14 and 15 were found to inhibit Plasmodium berghei growth significantly, with suppression rates of 70.2% and 90.4%, respectively. These results suggest that the hydrazine-coupled pyrazole derivatives hold promise as potential antimalarial agents .

NAMPT Activation

In a separate study, researchers discovered that this compound acts as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a crucial role in cellular energy metabolism and has implications in various diseases. The compound’s ability to activate NAMPT while attenuating CYP inhibition makes it an interesting candidate for further investigation .

Chemical Structure and Properties

The compound’s chemical structure consists of a cyclopentyl group, a pyrazole ring, and a urea moiety. Its properties, including solubility, stability, and reactivity, are essential considerations for drug development .

Molecular Docking

A molecular simulation study revealed that compound 13 fits well into the active site of Lm-PTR1 (a target enzyme in Leishmania), with a lower binding free energy. This finding supports its potent antileishmanial activity .

Potential Pharmacophores

Given its dual antileishmanial and antimalarial effects, researchers consider the hydrazine-coupled pyrazole derivatives as potential pharmacophores for developing safe and effective drugs against these diseases .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopentyl-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-21-11-13(10-19-21)15-12(5-4-8-17-15)9-18-16(22)20-14-6-2-3-7-14/h4-5,8,10-11,14H,2-3,6-7,9H2,1H3,(H2,18,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJAYZYGFYXWOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2389961.png)

![N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2389964.png)

![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)

![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)

![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)